Cas no 401939-75-1 (N-cyclopentyl-2-hydroxybenzamide)

N-Cyclopentyl-2-hydroxybenzamide is a synthetic organic compound featuring a cyclopentyl group attached to the amide nitrogen of salicylamide. This structure confers unique physicochemical properties, including enhanced lipophilicity and potential bioactivity. The hydroxyl and amide functional groups enable hydrogen bonding, influencing solubility and molecular interactions. Its cyclopentyl moiety may improve metabolic stability compared to simpler alkyl analogs. The compound is of interest in medicinal chemistry and material science due to its modular scaffold, which allows for further derivatization. Typical applications include intermediate use in pharmaceutical synthesis or as a ligand in coordination chemistry. Purity and stability are critical for reproducible performance in research settings.
N-cyclopentyl-2-hydroxybenzamide structure
401939-75-1 structure
Product Name:N-cyclopentyl-2-hydroxybenzamide
CAS No:401939-75-1
MF:C12H15NO2
MW:205.253003358841
CID:3028065
PubChem ID:3557780
Update Time:2025-05-22

N-cyclopentyl-2-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-hydroxybenzamide
    • EN300-51003
    • G34884
    • AKOS000207588
    • CS-0250463
    • SB78246
    • Z68292178
    • A1-54493
    • 401939-75-1
    • 658-604-0
    • Inchi: 1S/C12H15NO2/c14-11-8-4-3-7-10(11)12(15)13-9-5-1-2-6-9/h3-4,7-9,14H,1-2,5-6H2,(H,13,15)
    • InChI Key: UVXPTNQUYBGLKC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1O)NC1CCCC1

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 49.3Ų

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Additional information on N-cyclopentyl-2-hydroxybenzamide

N-cyclopentyl-2-hydroxybenzamide (CAS No. 401939-75-1): A Comprehensive Overview

N-cyclopentyl-2-hydroxybenzamide, with the CAS number 401939-75-1, is a specialized organic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound, also known as 2-hydroxy-N-cyclopentylbenzamide, features a unique molecular structure combining a hydroxybenzamide core with a cyclopentyl substituent. Researchers and industry professionals are increasingly exploring its potential applications, particularly in drug discovery and functional materials.

The molecular formula of N-cyclopentyl-2-hydroxybenzamide is C12H15NO2, with a molecular weight of 205.25 g/mol. Its structural features include a benzamide backbone with a hydroxyl group at the 2-position and a cyclopentyl ring attached to the nitrogen atom. This configuration contributes to its distinct physicochemical properties, making it a valuable intermediate in synthetic chemistry. The compound's melting point, solubility, and stability under various conditions are key parameters that influence its handling and application.

In recent years, N-cyclopentyl-2-hydroxybenzamide has emerged as a promising scaffold in pharmaceutical research. Its structural similarity to bioactive molecules has led to investigations into its potential as a kinase inhibitor or enzyme modulator. The compound's ability to form hydrogen bonds through its hydroxyl and amide groups enhances its interaction with biological targets, a feature highly sought after in drug design. Current studies focus on optimizing its bioavailability and selectivity for specific therapeutic applications.

The synthesis of N-cyclopentyl-2-hydroxybenzamide (CAS 401939-75-1) typically involves the reaction of 2-hydroxybenzoic acid derivatives with cyclopentylamine under controlled conditions. Various synthetic routes have been explored to improve yield and purity, with recent advancements focusing on green chemistry approaches. The growing demand for sustainable synthesis methods has prompted researchers to develop catalytic processes that minimize waste and energy consumption while producing high-quality N-cyclopentyl-2-hydroxybenzamide.

Beyond pharmaceutical applications, N-cyclopentyl-2-hydroxybenzamide has shown potential in material science. Its molecular structure allows for incorporation into polymers and coatings, where it can impart specific properties such as improved adhesion or thermal stability. The compound's aromatic and aliphatic components make it a versatile building block for advanced materials with tailored characteristics. Researchers are particularly interested in its potential for creating smart materials that respond to environmental stimuli.

The global market for N-cyclopentyl-2-hydroxybenzamide has seen steady growth, driven by increasing research activities and industrial applications. Key manufacturers are focusing on scaling up production while maintaining high purity standards to meet the demands of pharmaceutical companies and research institutions. The compound's price trends, supply chain dynamics, and regulatory status are important considerations for potential buyers and users. Recent market analyses highlight the compound's growing importance in niche chemical sectors.

Quality control is paramount when working with N-cyclopentyl-2-hydroxybenzamide (401939-75-1). Standard analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify purity and identity. Storage recommendations typically suggest keeping the compound in a cool, dry place away from direct sunlight to maintain stability. Proper handling procedures, including the use of appropriate personal protective equipment, should always be followed when working with this chemical.

Recent scientific literature has highlighted several novel derivatives of N-cyclopentyl-2-hydroxybenzamide, showcasing the compound's versatility as a chemical building block. Researchers are exploring modifications to its core structure to enhance specific properties or create entirely new functionalities. These developments underscore the compound's importance in structure-activity relationship studies and molecular design strategies across multiple scientific disciplines.

For researchers considering N-cyclopentyl-2-hydroxybenzamide for their projects, several key questions often arise: What are the optimal conditions for its storage and handling? How does its reactivity compare to similar benzamide derivatives? What synthetic strategies yield the highest purity product? Addressing these questions requires careful consideration of the compound's chemical properties and behavior under various experimental conditions.

The future outlook for N-cyclopentyl-2-hydroxybenzamide (CAS No. 401939-75-1) appears promising, with ongoing research uncovering new potential applications. Its role in medicinal chemistry continues to expand, while emerging uses in material science and catalysis present additional opportunities. As synthetic methodologies advance and our understanding of its properties deepens, this compound is likely to maintain its position as a valuable tool in scientific research and industrial applications.

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